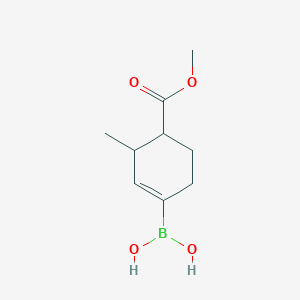
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclohexene derivative followed by oxidation. One common method includes the use of borane (BH3) or a borane complex to add across the double bond of the cyclohexene ring, followed by oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used in these reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or alkenyl-aryl compounds in Suzuki-Miyaura reactions.
Alcohols: Resulting from the oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is utilized in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of polymers and advanced materials with specific properties.
Biological Research: As a tool for the modification and labeling of biomolecules.
Mecanismo De Acción
The mechanism by which (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a boronate ester intermediate, which is crucial for the reaction’s success.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but with a phenyl ring instead of a cyclohexene ring.
4-Methoxycarbonylbenzeneboronic acid: Another similar compound with a benzene ring.
Uniqueness
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This can influence its reactivity and the types of products formed in reactions.
Propiedades
Fórmula molecular |
C9H15BO4 |
|---|---|
Peso molecular |
198.03 g/mol |
Nombre IUPAC |
(4-methoxycarbonyl-3-methylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C9H15BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h5-6,8,12-13H,3-4H2,1-2H3 |
Clave InChI |
CKQBVXDAZIPXJA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(C(CC1)C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




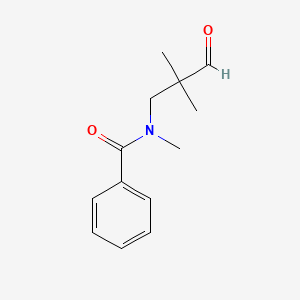
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
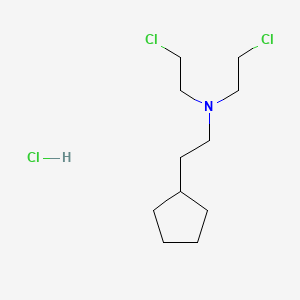
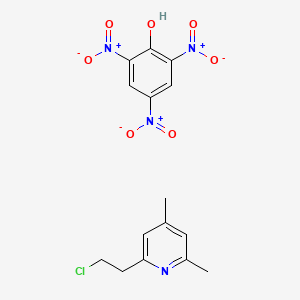
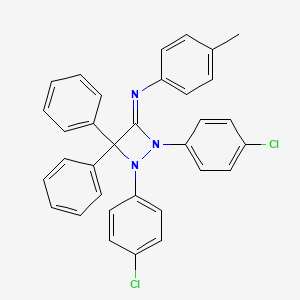
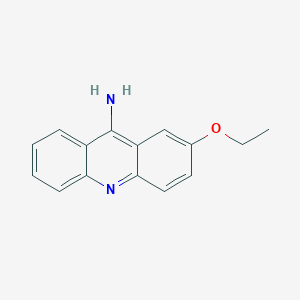
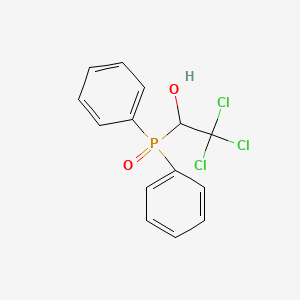
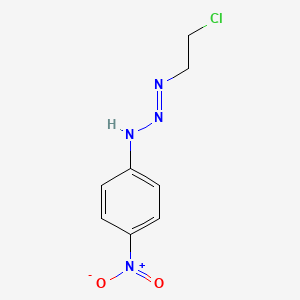
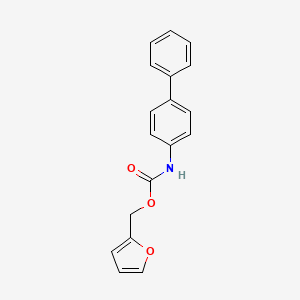
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
